methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate
Overview
Description
Methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate is an organic compound that belongs to the class of benzoates This compound is characterized by the presence of a benzyl group, an ethylamino group, and a nitro group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Esterification: The carboxylic acid group of the benzoate is esterified using methanol in the presence of an acid catalyst to form the methyl ester.
Amidation: The benzyl group is introduced through an amidation reaction with benzylamine and ethylamine under suitable conditions, often using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for nitration and esterification, and automated systems for amidation to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate undergoes several types of chemical reactions:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Oxidation: The benzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Sodium methoxide, methanol
Oxidation: Potassium permanganate, water
Major Products
Reduction: Methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-aminobenzoate
Substitution: Various substituted benzoates depending on the nucleophile used
Oxidation: Methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-carboxybenzoate
Scientific Research Applications
Methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzyl and ethylamino groups may also contribute to its binding affinity to specific enzymes or receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[benzyl(methyl)amino]carbonyl}-5-nitrobenzoate
- Methyl 3-{[benzyl(propyl)amino]carbonyl}-5-nitrobenzoate
- Methyl 3-{[benzyl(ethyl)amino]carbonyl}-4-nitrobenzoate
Uniqueness
Methyl 3-{[benzyl(ethyl)amino]carbonyl}-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzoate ring, which influences its reactivity and biological activity. The combination of the benzyl and ethylamino groups also provides distinct steric and electronic properties that differentiate it from similar compounds.
Properties
IUPAC Name |
methyl 3-[benzyl(ethyl)carbamoyl]-5-nitrobenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5/c1-3-19(12-13-7-5-4-6-8-13)17(21)14-9-15(18(22)25-2)11-16(10-14)20(23)24/h4-11H,3,12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCAGUNKWMDQCNI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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